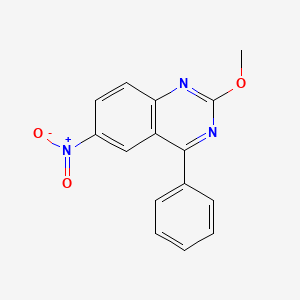

2-Methoxy-6-nitro-4-phenylquinazoline

Description

Properties

IUPAC Name |

2-methoxy-6-nitro-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-21-15-16-13-8-7-11(18(19)20)9-12(13)14(17-15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKHOAMRBAMZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-nitro-4-phenylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde, followed by nitration and methoxylation reactions . The reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitro-4-phenylquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Methoxy-6-nitro-4-phenylquinazoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nitro-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (NO₂, Cl) at position 6 improve reactivity in nucleophilic substitution reactions, as seen in the synthesis of imidazo[4,5-g]quinazolines .

- Methoxy groups (e.g., at position 2 or 6) balance electronic effects and steric bulk, influencing both synthetic pathways and binding affinities in biological targets.

- Phenyl and substituted phenyl groups at position 4 contribute to π-π stacking interactions, critical in drug-receptor binding .

Key Differences :

- Hydrophobicity : The 4-phenyl group in the target compound offers moderate hydrophobicity, whereas derivatives like 7-(benzyloxy)-2-chloro-6-methoxy-N,N-dimethylquinazolin-4-amine exhibit higher lipophilicity due to benzyloxy and dimethylamine groups .

Biological Activity

2-Methoxy-6-nitro-4-phenylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure. Its molecular formula is CHNO, featuring a methoxy group at the 2-position and a nitro group at the 6-position, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown enhanced cytotoxicity against ovarian cancer cells, indicating its potential as an anticancer agent.

Antiviral Activity

The compound has also been evaluated for antiviral properties . In vitro studies suggest that it may inhibit the replication of certain viruses by targeting viral enzymes, similar to other quinazoline derivatives.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity , potentially through the inhibition of cyclooxygenase (COX) enzymes. This property suggests its utility in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group at position 6 enhances binding affinity to target enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activity, impacting pathways related to cell proliferation and apoptosis.

Study on Cytotoxicity

A study conducted by researchers evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. The findings indicated that this compound significantly inhibited cell growth in several cancer cell lines, with a notable IC value against ovarian cancer cells.

Research on Antiviral Properties

In another investigation, derivatives of quinazoline were synthesized and screened for antiviral activity against Bovine Viral Diarrhea Virus (BVDV). The study found that modifications at specific positions on the quinazoline scaffold could enhance antiviral efficacy, highlighting the importance of structural characteristics in drug design.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Methoxy-6-nitro-4-phenylquinazoline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step protocols starting with substituted benzoate precursors. For example:

- Step 1 : Nitration and methoxylation of a benzoate intermediate (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) to introduce functional groups .

- Step 2 : Cyclization with a phenyl-containing amine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to form the quinazoline core .

- Optimization : Reaction yields improve with controlled temperature (70–90°C), inert atmosphere (N₂/Ar), and catalytic bases like K₂CO₃. Solvent polarity significantly impacts cyclization efficiency—DMF often outperforms ethanol or dioxane due to better solubility of intermediates .

Basic: How can the structural integrity of this compound be verified post-synthesis?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and methoxy (~1250 cm⁻¹) groups.

- ¹H/¹³C NMR : Assign aromatic proton environments (δ 7.2–8.5 ppm for phenyl and quinazoline protons) and methoxy singlet (~δ 3.9 ppm) .

- HPLC-MS : Verify molecular weight (MW: 311.28 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What mechanistic insights explain the regioselectivity of nitro and methoxy group placement during quinazoline synthesis?

Answer:

Regioselectivity is governed by electronic and steric factors:

- Nitro Group : Electron-withdrawing effects direct nitration to the 6-position via electrophilic aromatic substitution (EAS), stabilized by resonance with the quinazoline ring.

- Methoxy Group : Introduced via nucleophilic substitution (e.g., using NaOMe) at the 2-position, where steric hindrance is minimized compared to the 4-phenyl-substituted position .

- Computational Modeling : DFT studies can predict substituent effects; meta-directing groups like nitro further guide functionalization patterns .

Advanced: How should researchers resolve contradictions in crystallographic data for this compound derivatives?

Answer:

Contradictions often arise from polymorphism or twinning. Mitigation strategies include:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and low-temperature (100 K) measurements to reduce thermal motion artifacts .

- Software Tools : Refine structures using SHELXL for small-molecule crystallography, which handles twinning via HKLF 5 format and validates geometry with PLATON .

- Cross-Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous quinazolines to identify outliers in bond lengths/angles .

Advanced: What methodologies are effective for analyzing the impact of substituents (e.g., nitro vs. chloro) on the bioactivity of quinazoline derivatives?

Answer:

Employ a hybrid experimental-computational approach:

- SAR Studies : Synthesize analogs with substituent variations (e.g., 6-nitro vs. 6-chloro) and assay against target enzymes (e.g., tyrosine kinases).

- Docking Simulations : Use AutoDock Vina to model interactions between substituents and binding pockets; nitro groups may enhance π-stacking vs. chloro’s hydrophobic effects .

- Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate electronic (σ), steric (Es), and lipophilic (π) parameters with IC₅₀ values .

Advanced: How can researchers address discrepancies in spectroscopic data across different batches of this compound?

Answer:

Systematically investigate batch variability:

- Purity Checks : Re-analyze via DSC (melting point: ~215–220°C) and TGA to detect solvent residues or polymorphic forms .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace NMR signal deviations caused by synthetic byproducts .

- Collaborative Validation : Share samples with independent labs for cross-platform reproducibility testing (e.g., compare NMR data acquired at 400 MHz vs. 600 MHz) .

Basic: What solvents and storage conditions are optimal for preserving this compound stability?

Answer:

- Solubility : Dissolve in DMSO (≥50 mg/mL) for biological assays or dichloromethane for chemical reactions.

- Storage : Store desiccated at –20°C in amber vials to prevent photodegradation of the nitro group. Shelf life exceeds 12 months under these conditions .

Advanced: What strategies enhance the yield of this compound in scaled-up syntheses?

Answer:

- Process Chemistry : Optimize stoichiometry (1:1.2 molar ratio of benzoate to phenylamine) and employ flow chemistry for continuous nitration-cyclization steps .

- Catalysis : Use Pd/C (5% wt) to accelerate intermediate coupling steps, reducing reaction time from 24 h to 8 h .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve eco-efficiency while maintaining yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.